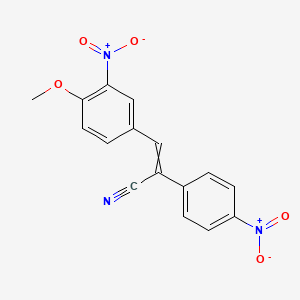
3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of nitro and methoxy functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Aldol Condensation: The nitrated product is then subjected to an aldol condensation reaction with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This step forms the enone structure.
Cyanation: Finally, the enone undergoes cyanation using a cyanide source like sodium cyanide or potassium cyanide to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-(4-Amino-3-methoxyphenyl)-2-(4-aminophenyl)prop-2-enenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Applications De Recherche Scientifique
3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a lead compound for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Materials Science: The electronic properties of the compound can influence its behavior in materials applications, such as conductivity or light absorption.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Lacks the additional nitro group, which may affect its reactivity and applications.
3-(4-Nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Lacks the methoxy group, which may influence its electronic properties and reactivity.
Uniqueness
3-(4-Methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of both methoxy and nitro groups, which provide a balance of electronic effects that can be exploited in various chemical reactions and applications.
Propriétés
Numéro CAS |
4769-17-9 |
|---|---|
Formule moléculaire |
C16H11N3O5 |
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
3-(4-methoxy-3-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H11N3O5/c1-24-16-7-2-11(9-15(16)19(22)23)8-13(10-17)12-3-5-14(6-4-12)18(20)21/h2-9H,1H3 |
Clé InChI |
HQUZEVHAMSZKCG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B14004338.png)
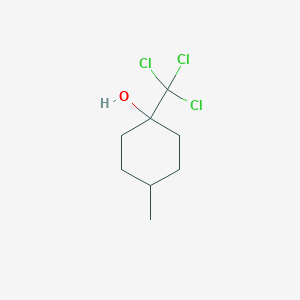
![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
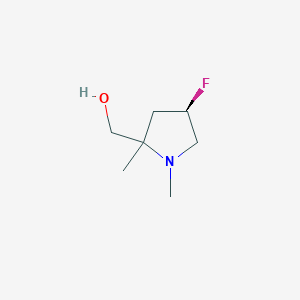
![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)
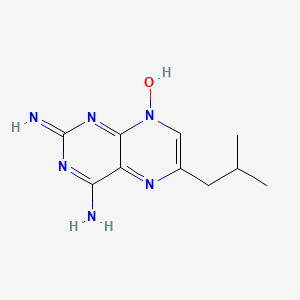
![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)
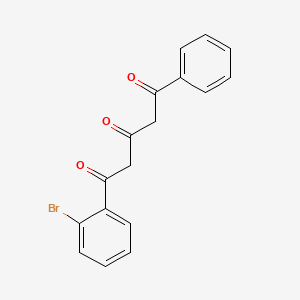
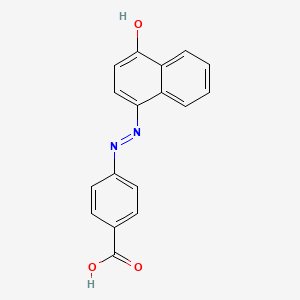
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
